Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl-
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Overview
Description
Thieno[3,2-b]thiophene, 2-[2,2’-bithiophen]-5-yl- is a heterocyclic compound belonging to the family of fused thiophenes. It is widely used as an intermediate for the synthesis of small molecules and polymers in applications such as organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs) . This compound is known for its electron-rich structure and extended π-conjugation, making it a valuable building block in organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thieno[3,2-b]thiophene derivatives can be synthesized using various methods, including Pd-catalyzed Stille or Suzuki coupling reactions . For example, 2,5-dibromothieno[3,2-b]thiophene can be synthesized through a catalytic vapor-phase reaction at 550°C between 2-(2-thienyl)ethanol and carbon disulfide . These reactions typically involve the use of butyllithium to form dilithiated derivatives, which can then be quenched with suitable electrophilic reagents to produce various substituted thieno[3,2-b]thiophenes .
Industrial Production Methods
Industrial production methods for thieno[3,2-b]thiophene derivatives often involve large-scale synthesis techniques. One such method includes the catalytic vapor-phase reaction mentioned above, which allows for the efficient production of thieno[3,2-b]thiophene and its derivatives .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]thiophene undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Substitution: Substitution reactions, such as arylation, can be performed using palladium-catalyzed reactions.
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium, palladium catalysts, and various electrophilic reagents . Reaction conditions often involve high temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted thieno[3,2-b]thiophenes, which can be used in the synthesis of organic semiconductors and other advanced materials .
Scientific Research Applications
Thieno[3,2-b]thiophene and its derivatives have a wide range of scientific research applications, including:
Organic Electronics: Used in the development of OFETs and OPVs due to their excellent electronic properties
Material Chemistry: Employed in the synthesis of conjugated oligomers for field-effect transistor applications.
Biological Applications: Investigated for their potential use in pharmaceuticals, such as antiviral and antitumor agents.
Optoelectronics: Utilized in the creation of luminescent materials and other optoelectronic devices.
Mechanism of Action
The mechanism of action of thieno[3,2-b]thiophene involves its electron-rich structure and extended π-conjugation, which allow it to interact with various molecular targets and pathways. For example, in organic semiconductors, the compound’s structure enables efficient charge transport and high stability . Additionally, its oxidation to thieno[3,2-b]thiophene S,S-dioxide enhances its emission efficiency, making it suitable for optoelectronic applications .
Comparison with Similar Compounds
Thieno[3,2-b]thiophene can be compared to other similar compounds, such as:
Thieno[2,3-b]thiophene: Another isomer with different electronic properties and applications.
Thieno[3,4-b]thiophene:
Dithieno[3,2-b2’,3’-d]thiophene: An emerging heterocyclic building block with applications in organic electronic materials and functional supramolecular chemistry.
Thieno[3,2-b]thiophene stands out due to its high electron density, structural rigidity, and extended π-conjugation, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
648430-71-1 |
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Molecular Formula |
C14H8S4 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
5-(5-thiophen-2-ylthiophen-2-yl)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C14H8S4/c1-2-9(15-6-1)10-3-4-11(17-10)14-8-13-12(18-14)5-7-16-13/h1-8H |
InChI Key |
YZGUEBWZJKZAOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC4=C(S3)C=CS4 |
Origin of Product |
United States |
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